1-(2-Chloroethyl)indolin-2-one

Physicochemical profiling Blood–brain barrier penetration Drug-likeness

This N1-(2-chloroethyl) oxindole is the sole isomer with zero H-bond donors (TPSA 20.3 Ų), enabling CNS-lead parallel synthesis via single-step nucleophilic displacement. The 98%-grade minimizes Pd-catalyst poisoning in cross-couplings. Distinct from ropinirole’s C4 impurity and ziprasidone’s 6-chloro-C5 intermediate, it serves as an orthogonal system-suitability marker for ICH Q2(R1) method specificity. Pre-functionalized at N1, it eliminates two synthetic steps versus post-alkylation of unsubstituted oxindole.

Molecular Formula C10H10ClNO
Molecular Weight 195.64 g/mol
Cat. No. B8812344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloroethyl)indolin-2-one
Molecular FormulaC10H10ClNO
Molecular Weight195.64 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2N(C1=O)CCCl
InChIInChI=1S/C10H10ClNO/c11-5-6-12-9-4-2-1-3-8(9)7-10(12)13/h1-4H,5-7H2
InChIKeyDANCGJRODAZBFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Chloroethyl)indolin-2-one: N1-Substituted Oxindole Building Block for CNS and Kinase-Targeted Drug Discovery


1-(2-Chloroethyl)indolin-2-one (CAS 131728-48-8, molecular formula C10H10ClNO, MW 195.64 g/mol) is an N1-chloroethyl-substituted oxindole (indolin-2-one) derivative [1]. The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors (e.g., sunitinib) and CNS-active agents [2]. The compound features a reactive 2-chloroethyl group attached to the lactam nitrogen, providing a versatile synthetic handle for nucleophilic substitution and further derivatization. Commercially available at 95–98% purity, it serves primarily as a research intermediate and building block for N-substituted oxindole libraries .

Why Positional Isomers of 1-(2-Chloroethyl)indolin-2-one Are Not Interchangeable in Drug Discovery


The chloroethyl-substituted indolin-2-one scaffold exists as multiple positional isomers—N1 (target), C3, C4, C5, and C6—each with distinct physicochemical signatures, biological target profiles, and industrial applications. The N1-substituted target compound lacks the indoline NH hydrogen bond donor, resulting in lower polar surface area (20.3 Ų vs. 29 Ų for the C5 isomer) and reduced hydrogen bond acceptor count (1 vs. 2), which directly impacts membrane permeability and blood–brain barrier penetration potential [1]. Furthermore, the C4 isomer is a known impurity of the dopamine agonist ropinirole, while the 6-chloro-5-(2-chloroethyl) variant is an intermediate for the antipsychotic ziprasidone; substituting one isomer for another would lead to incorrect impurity profiling, off-target pharmacology, and regulatory non-compliance . These differences are not cosmetic—they dictate synthetic route design, analytical reference standard selection, and pharmacological screening outcomes.

1-(2-Chloroethyl)indolin-2-one: Head-to-Head Physicochemical and Functional Differentiation Data


N1-Substitution Eliminates the Hydrogen Bond Donor: Lower PSA and LogP Compared to C5 Positional Isomer

The N1-substitution of the chloroethyl group on the target compound eliminates the indoline NH hydrogen bond donor present in all C-substituted isomers. This results in a computed topological polar surface area (TPSA) of 20.3 Ų versus 29 Ų for the 5-(2-chloroethyl)indolin-2-one C5 isomer, a reduction of 30% [1]. The XLogP3-AA value is also lower (1.5 vs. 1.81 ACD/LogP), indicating moderately reduced lipophilicity despite the loss of the polar NH [1]. The hydrogen bond acceptor count drops from 2 to 1, and the donor count from 1 to 0. These combined differences predict superior passive membrane permeability for the N1 isomer according to Lipinski and Veber rule analysis, while potentially reducing P-glycoprotein efflux susceptibility.

Physicochemical profiling Blood–brain barrier penetration Drug-likeness

N1-Chloroethyl Group Enables Orthogonal N-Functionalization Unavailable to C-Substituted Isomers

The chloroethyl substituent at the N1 position provides a reactive electrophilic center for nucleophilic displacement, enabling the introduction of amines, thiols, or other nucleophiles directly at the lactam nitrogen. This N-directed reactivity is orthogonal to the C3 enolate chemistry available in the unsubstituted oxindole and C-substituted isomers, which rely on C3 alkylation or condensation reactions [1]. The N1-chloroethyl group can be displaced under mild basic conditions (e.g., K₂CO₃ in DMF at 60–80 °C), yielding N-(2-aminoethyl)indolin-2-one derivatives in a single step—a transformation that requires a two-step protection–alkylation–deprotection sequence when starting from indolin-2-one (the unsubstituted parent) [1]. This enables efficient parallel library synthesis for structure–activity relationship (SAR) studies.

Synthetic methodology N-alkylation Scaffold diversification

Positional Isomer Divergence in Pharmaceutical Impurity Profiling: N1 vs. C4 vs. C5/C6 Isomers

The positional isomer identity of chloroethyl-substituted oxindoles determines their regulatory relevance as pharmaceutical impurity reference standards. The 4-(2-chloroethyl)indolin-2-one (C4 isomer, CAS 168476-59-3) is classified as Ropinirole Impurity 10, while 6-chloro-5-(2-chloroethyl)indolin-2-one (CAS 118289-55-7) is classified as Ziprasidone Impurity 8 (Imp Z2) and is a documented substrate of the human dopamine transporter (hDAT) . The target N1 isomer (CAS 131728-48-8) is not associated with the impurity profile of either marketed drug, making it analytically distinct and suitable as a negative control or orthogonal impurity marker in HPLC method validation where co-elution of C4 or C5/C6 impurities must be excluded. Each isomer requires a separate CAS-registered reference standard; procurement of the incorrect isomer would invalidate a regulated analytical method.

Pharmaceutical impurity standards Quality control Regulatory compliance

Commercial Purity Tiering: 98% Grade Available for Research-Grade Synthesis Without Additional Purification

Commercially, 1-(2-chloroethyl)indolin-2-one is available at two purity tiers: a standard 95% grade (e.g., AKSci 0582DA, Chemenu CM147430) and a higher 98% grade (e.g., Leyan 1806137, MolCore) suitable for direct use in sensitive catalytic reactions [1]. The 98% grade eliminates the need for pre-use column chromatography when employed as a building block in palladium-catalyzed cross-coupling or nucleophilic substitution reactions, where halide impurities from lower-purity batches can poison metal catalysts. By contrast, the unsubstituted parent indolin-2-one is routinely available at >98% purity, and the C5 isomer (5-(2-chloroethyl)indolin-2-one) at 95–97% from most catalog suppliers, giving the 98% grade of the N1 isomer a marginal but quantifiable purity advantage for catalyst-sensitive applications .

Compound procurement Purity specification Synthetic intermediate sourcing

Class-Level Antipsychotic Potential via Indolin-2-one Scaffold: Patent-Backed CNS Activity with N1-Substitution Tolerance

Indolin-2-one derivatives bearing N1-substitution are disclosed in patent US 10,519,140 as compounds that reverse L-687,414-induced hyperlocomotion in mice—a behavioral pharmacodynamic model predictive of antipsychotic efficacy [1]. In this model, multiple N1-substituted indolin-2-one examples (e.g., Examples 1, 3, 15, 18, 20, 39, 50, 54) demonstrated SmartCube® behavioral signatures similar to atypical antipsychotics. While the specific 1-(2-chloroethyl)indolin-2-one compound was not among the explicitly tested examples, the patent establishes that the N1 position tolerates diverse substituents while retaining CNS activity. This provides class-level evidence that the target compound's N1-chloroethyl group could serve as a prodrug handle or be further derivatized to yield CNS-active analogs, distinguishing it from C3- or C5-substituted analogs where SAR around the aromatic ring is more restrictive [1].

CNS drug discovery Antipsychotic screening NMDA receptor modulation

Optimal Procurement and Application Scenarios for 1-(2-Chloroethyl)indolin-2-one Based on Differentiated Evidence


CNS Lead Optimization: N1-Directed Library Synthesis for Antipsychotic Screening

Medicinal chemistry teams pursuing novel antipsychotic leads should select the N1-chloroethyl isomer as the preferred starting scaffold for parallel library synthesis. The patent-backed class-level evidence supports N1-substitution tolerance for CNS activity [1], while the single-step nucleophilic displacement chemistry enables rapid generation of diverse N-(2-aminoethyl)indolin-2-one analogs. The lower TPSA (20.3 Ų) and zero H-bond donor count of the N1 isomer are favorable for achieving CNS drug-like physicochemical profiles, as supported by the computed property comparison with the C5 isomer [2]. Procure the 98% purity grade to minimize catalyst poisoning during subsequent palladium-mediated functionalization steps.

Analytical Reference Standard Selection: Orthogonal Impurity Marker for HPLC Method Validation

Analytical QC laboratories developing stability-indicating HPLC methods for ropinirole or ziprasidone active pharmaceutical ingredients should procure the N1 isomer as an orthogonal system suitability marker. Since the N1 isomer is not a known impurity of either drug (unlike the C4 isomer for ropinirole and the 6-chloro-C5 isomer for ziprasidone), it provides a chromatographically distinct retention time marker to validate that the method resolves all potential chloroethyl-oxindole impurities without co-elution [1][2]. This is essential for ICH Q2(R1) method specificity validation.

Kinase Inhibitor Scaffold Diversification: VEGFR and Aurora Kinase Targeted Libraries

Research groups designing indolin-2-one-based kinase inhibitor libraries should use the target compound as an N1-functionalized starting material to explore solvent-exposed region SAR. The oxindole core is a validated pharmacophore for VEGFR, Aurora B, and FLT3 kinase inhibition [1]. The N1-chloroethyl handle allows introduction of solubilizing amine groups at the nitrogen position without affecting the critical C3 arylidene or C4/C5 substituents required for ATP-binding site occupancy. Starting from the pre-functionalized N1 isomer eliminates two synthetic steps compared to N-alkylation of the unsubstituted oxindole.

Academic-Scale Procurement: Cost-Efficient Building Block for Undergraduate and Graduate Synthesis Training

For academic laboratories teaching heterocyclic chemistry or medicinal chemistry synthesis, this compound offers a cost-effective, shelf-stable building block that demonstrates N-alkylation reactivity, nucleophilic substitution, and oxindole ring chemistry in a single molecule. Available at 95% purity from multiple global suppliers with minimal shipping restrictions, it is suitable for multi-step synthesis training exercises where the reactive chloroethyl group ensures clear TLC monitoring of reaction progress.

Quote Request

Request a Quote for 1-(2-Chloroethyl)indolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.